3-Piperidyl benzilate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57258-61-4 |
|---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
piperidin-3-yl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C19H21NO3/c21-18(23-17-12-7-13-20-14-17)19(22,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-6,8-11,17,20,22H,7,12-14H2 |
InChI Key |
IGXOSKVDCFQEBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Piperidyl Benzilate and Its Analogues
Classical and Contemporary Esterification Pathways for Benzilate Formation
The formation of the benzilate ester, a key structural component of 3-Piperidyl benzilate, can be achieved through several esterification methods. The choice of method often depends on the specific substrates and the desired reaction conditions.
Classical Methods:
The most traditional approach to forming esters is the Fischer esterification . This method involves the reaction of a carboxylic acid (benzilic acid) with an alcohol (3-hydroxypiperidine) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. masterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the product, water is often removed as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com
Another classical approach involves the use of more reactive derivatives of the carboxylic acid, such as acyl chlorides or acid anhydrides . Benziloyl chloride, for example, can react with 3-hydroxypiperidine (B146073), usually in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. chemguide.co.uk
Contemporary Methods:
Modern esterification methods often focus on milder reaction conditions and the use of more efficient catalysts. For the esterification of tertiary alcohols like the one in the benzilate moiety, specific catalysts have been developed to overcome the steric hindrance. wipo.intgoogle.com While 3-hydroxypiperidine is a secondary alcohol, the principles of using advanced catalytic systems can be applied to optimize the synthesis of benzilate esters.
Recent advancements include the use of solid-acid catalysts, which offer advantages in terms of reusability and ease of separation. organic-chemistry.org Additionally, various coupling agents used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), can facilitate the esterification under mild conditions.
The table below summarizes some common esterification methods applicable to the synthesis of benzilate esters.
| Method | Reagents | Catalyst | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Benzilic acid, 3-hydroxypiperidine | H₂SO₄, HCl | Heating, water removal | Inexpensive reagents | Reversible, harsh conditions |
| Acyl Chloride Method | Benziloyl chloride, 3-hydroxypiperidine | Pyridine, Et₃N | Room temperature or gentle heating | High reactivity, irreversible | Acyl chloride can be moisture sensitive |
| Acid Anhydride Method | Benzilic anhydride, 3-hydroxypiperidine | Acid or base catalyst | Heating | Good yields | Anhydride may not be readily available |
| Steglich Esterification | Benzilic acid, 3-hydroxypiperidine | DCC, DMAP | Room temperature | Mild conditions, good for sensitive substrates | Dicyclohexylurea byproduct can be difficult to remove |
Strategies for Piperidine (B6355638) Ring System Synthesis and Derivatization
The piperidine moiety is a crucial part of this compound and its analogues, and its synthesis and functionalization are key to modulating the pharmacological properties of these compounds.
The nitrogen atom of the piperidine ring is a common site for derivatization, primarily through N-alkylation . This reaction typically involves treating the secondary amine of the piperidine ring with an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid. This approach is fundamental in producing analogues like N-ethyl-3-piperidyl benzilate. wikipedia.org
Peripheral functionalization refers to the introduction of substituents at other positions on the piperidine ring. This can be achieved by starting with a pre-functionalized piperidine precursor or by performing reactions on the intact piperidine ring. For instance, a hydroxyl group can be introduced at the 3-position, which is essential for the subsequent esterification to form the benzilate ester. chemicalbook.com The functionalization of the piperidine ring can significantly influence the biological activity of the resulting compounds. nih.govresearchgate.netacs.org
The stereochemistry of the piperidine ring can have a profound impact on the biological activity of this compound analogues. Therefore, methods for the stereoselective synthesis of piperidine scaffolds are of great importance. google.com
One common strategy is to start from a chiral precursor, a "chiral pool" approach. For example, chiral amino acids can be used as starting materials to construct enantiomerically pure piperidine derivatives. Asymmetric synthesis methodologies are also employed, including the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the ring-forming reactions. rsc.org
Recent advances in this area include biocatalytic methods, where enzymes are used to perform stereoselective transformations. For instance, ketoreductases can be used for the asymmetric reduction of a piperidone precursor to yield a chiral hydroxypiperidine. mdpi.com
The following table highlights some approaches to stereoselective piperidine synthesis:
| Approach | Description | Key Features |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials (e.g., amino acids, sugars). | The stereochemistry is inherent in the starting material. |
| Asymmetric Catalysis | Use of chiral metal catalysts or organocatalysts to induce stereoselectivity in the ring-forming steps. | Can provide high enantiomeric excess with catalytic amounts of the chiral source. |
| Chiral Auxiliaries | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical course of a reaction. | The auxiliary is removed after the desired stereocenter is set. |
| Biocatalysis | Employment of enzymes (e.g., ketoreductases, transaminases) to perform highly stereoselective reactions. | Reactions are often performed under mild conditions with high enantioselectivity. |
Radiochemical Synthesis of Labeled Ligands for Research Applications
For in vivo imaging studies, such as Positron Emission Tomography (PET), it is necessary to label the this compound analogues with a positron-emitting radionuclide. The most commonly used isotopes for this purpose are Carbon-11 and Fluorine-18.
Carbon-11 has a short half-life of 20.4 minutes, which necessitates rapid synthetic procedures. The labeling is typically achieved by introducing the ¹¹C atom in the final step of the synthesis. A common precursor for Carbon-11 labeling is [¹¹C]methyl iodide or [¹¹C]methyl triflate.
For this compound analogues, the N-alkyl group is a convenient position for introducing Carbon-11. The N-desmethyl precursor of the target molecule is reacted with [¹¹C]methyl iodide or [¹¹C]methyl triflate to yield the final ¹¹C-labeled product. This reaction is usually carried out in a polar aprotic solvent and is often accelerated by microwave heating to reduce the reaction time. nih.gov
Fluorine-18 is another widely used positron emitter for PET imaging, with a longer half-life of 109.8 minutes, allowing for more complex synthetic manipulations and longer imaging times. bohrium.com The introduction of Fluorine-18 into a molecule can be more challenging than Carbon-11 labeling.
One common strategy is nucleophilic substitution where a suitable leaving group (e.g., tosylate, mesylate, or a nitro group) on an alkyl or aromatic precursor is displaced by [¹⁸F]fluoride. For piperidyl benzilate analogues, a common approach is to prepare a precursor with a leaving group on an N-alkyl chain. For example, an N-(2-tosyloxyethyl) derivative can be reacted with [¹⁸F]fluoride to produce the N-(2-[¹⁸F]fluoroethyl) analogue. nih.govacs.org
Aromatic radiofluorination can also be achieved through nucleophilic aromatic substitution on an activated aromatic ring or via multi-step procedures involving the synthesis of a prosthetic group that is first radiolabeled and then conjugated to the molecule of interest. uchicago.edu
The table below provides a summary of radiolabeling strategies for piperidyl benzilate analogues.
| Isotope | Half-life | Common Precursor | Labeling Reaction | Typical Position |
| Carbon-11 | 20.4 min | [¹¹C]CH₃I, [¹¹C]CH₃OTf | N-methylation | N-alkyl group |
| Fluorine-18 | 109.8 min | [¹⁸F]F⁻ | Nucleophilic substitution | N-fluoroalkyl group, aromatic ring |
Molecular Mechanisms of Action and Receptor Pharmacology of Piperidyl Benzilate Analogues
Receptor Binding Kinetics and Affinity Studies
The binding characteristics of piperidyl benzilate analogues to mAChRs have been extensively studied to understand their potency and pharmacological profile. Kinetic studies reveal that structural modifications, particularly to the N-alkyl group, significantly influence the binding affinity and kinetics of these ligands.
Research involving radiolabeled analogues has shown a clear relationship between the length of the N-alkyl chain and the compound's binding potential. umich.edu A study comparing (+)N-[(11C)methyl-3-piperidyl benzilate] ((11C)3-MPB), (+)N-[(11C)ethyl-3-piperidyl benzilate] ((11C)3-EPB), and (+)N-[(11C)propyl-3-piperidyl benzilate] ((11C)3-PPB) demonstrated that increasing the alkyl chain length leads to a lower binding affinity. umich.edu The N-methyl analogue (MPB) exhibited the highest affinity, while the N-propyl analogue (PPB) had the lowest. umich.edu This rank order of affinity determined through in vivo PET studies was consistent with results from in vitro assays. umich.edu Furthermore, the ethyl and propyl analogues showed faster clearance rates from receptor-rich cortical regions compared to the methyl analogue. umich.edu
Determination of Dissociation Constants (Kᵢ) and Binding Potency
The binding potency of a compound is quantitatively expressed by its dissociation constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity. The Kᵢ values for piperidyl benzilate analogues are typically determined through competitive binding assays.
Reported Kᵢ values for these compounds can vary between studies, potentially due to different experimental conditions, such as the choice of radioligand or tissue preparation. For example, conflicting Kᵢ values have been reported for N-propyl-3-piperidyl benzilate (3-PPB), with one study citing 47 nM (using [3H]quinuclidinyl benzilate as the radioligand) and another reporting 1.88 nM (using [3H]scopolamine). umich.edu Similarly, values for N-ethyl-3-piperidyl benzilate (3-EtPB) have been reported as 12.9 nM and 1.46 nM. umich.edu These discrepancies highlight the importance of standardized assay conditions for comparative analysis.
| Compound | Reported Kᵢ (nM) | Reference | Assay Radioligand |
|---|---|---|---|
| N-propyl-3-piperidyl benzilate (3-PPB) | 47 | Nishiyama et al., 2001 umich.edu | [3H]quinuclidinyl benzilate |
| N-propyl-3-piperidyl benzilate (3-PPB) | 1.88 | Skaddan et al., 2002 umich.edu | [3H]scopolamine |
| N-ethyl-3-piperidyl benzilate (3-EtPB) | 12.9 | Nishiyama et al., 2001 umich.edu | Not Specified |
| N-ethyl-3-piperidyl benzilate (3-EtPB) | 1.46 | Skaddan et al., 2000 umich.edu | Not Specified |
| (R)-N-methyl-3-pyrrolidyl benzilate (3-NMPyB) | 0.72 | Skaddan et al., 2002 umich.eduresearchgate.net | Not Specified |
In Vitro Competition Binding Assays
In vitro competition binding assays are the standard method for determining the binding affinity of unlabelled ligands like 3-piperidyl benzilate. These experiments measure the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor target.
The general procedure involves incubating a source of muscarinic receptors, such as homogenized brain tissue or membranes from cell lines engineered to express a specific mAChR subtype, with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [3H]quinuclidinyl benzilate or [3H]N-methylscopolamine). nih.gov Increasing concentrations of the unlabeled competitor drug (the piperidyl benzilate analogue) are added to the incubation mixture. The unlabeled drug displaces the radioligand from the receptors in a concentration-dependent manner. After reaching equilibrium, the bound and free radioligand are separated, and the amount of bound radioactivity is measured. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand used in the assay.
Subtype Selectivity and Receptor Profiling within the Muscarinic Receptor Family
The muscarinic acetylcholine (B1216132) receptor family consists of five distinct subtypes, designated M1 through M5, which are encoded by different genes. nih.gov These subtypes are distributed differently throughout the body and couple to different intracellular signaling pathways. Developing ligands that are selective for a single subtype is a significant challenge due to the high degree of structural similarity in the acetylcholine binding site across all five subtypes. nih.gov
Studies on this compound and its simple N-alkyl analogues, such as the N-methyl and N-ethyl derivatives, have generally indicated that they are non-subtype-selective antagonists. umich.edu This means they bind with relatively similar high affinity to all five muscarinic receptor subtypes. The lack of significant selectivity is a defining characteristic of this particular chemical scaffold. In contrast, considerable research effort has been directed toward modifying the related structure of quinuclidinyl benzilate (QNB) to develop novel analogues with selectivity for specific mAChR subtypes, particularly the M1 receptor, for potential therapeutic applications. nih.gov Research on positional isomers, such as N-methyl-4-piperidyl benzilates, has also explored how structural and stereochemical changes can influence affinity and selectivity for the M1, M2, and M3 receptor subtypes. nih.gov
Structure Activity Relationship Sar Studies of Piperidyl Benzilates
Influence of Piperidine (B6355638) Ring Substituents on Biological Activity
The substitution pattern on the piperidine ring of 3-piperidyl benzilate derivatives significantly modulates their interaction with muscarinic receptors. While the majority of extensive research has focused on modifications at the nitrogen atom (N-substitution), the positioning and nature of other substituents on the heterocyclic ring are also crucial determinants of biological activity.
Alterations to the piperidine ring can affect the molecule's conformation, basicity, and steric interactions with the receptor binding site. For instance, the position of the ester linkage is a critical factor. The 3-piperidyl esters generally exhibit a more potent central anticholinergic activity compared to their 4-piperidyl counterparts. This difference is attributed to the more favorable orientation of the 3-substituted compounds for interaction with the muscarinic receptor.
Furthermore, the introduction of additional substituents on the carbon atoms of the piperidine ring can lead to changes in potency. Even small alkyl groups can influence the binding affinity by altering the steric and electronic properties of the molecule. However, detailed quantitative structure-activity relationship (SAR) studies focusing on a wide range of substituents at various positions of the piperidine ring of this compound are less common in the literature compared to studies on N-substitution or variations in the acid moiety. The primary focus has remained on the N-alkyl series and the comparison with more conformationally restricted analogs.
Impact of N-Substitution on Receptor Affinity and Pharmacological Profile
The substituent on the nitrogen atom of the piperidine ring is a key determinant of the pharmacological properties of 3-piperidyl benzilates. Studies have shown that the size and nature of the N-alkyl group directly influence the compound's affinity for muscarinic acetylcholine (B1216132) receptors. Both the N-methyl and N-ethyl analogues are recognized as potent anticholinergic compounds and are classified as Schedule I controlled substances. iiab.mewikipedia.org
Research involving radiolabeled N-substituted 3-piperidyl benzilates has been instrumental in mapping the distribution of muscarinic receptors in the brain. iiab.me A comparative study on N-alkyl analogues revealed a clear trend in receptor affinity: increasing the length of the N-alkyl chain leads to a decrease in binding potential. nih.gov The N-methyl derivative exhibits the highest affinity, followed by the N-ethyl and then the N-propyl derivatives. nih.gov This suggests that while a small alkyl group is favorable for receptor interaction, bulkier groups may introduce steric hindrance that diminishes binding affinity.
N-ethyl-3-piperidyl benzilate has a slightly lower binding affinity than its N-methyl counterpart, which corresponds to its lower potency. wikipedia.org The kinetic properties are also affected; compounds with longer N-alkyl chains, such as the N-ethyl and N-propyl analogues, show a faster clearance rate from receptor-rich regions of the brain compared to the N-methyl analogue. nih.gov This difference in kinetics and binding affinity underscores the significant role of the N-substituent in modulating the pharmacological profile of these compounds.
| Compound | N-Substituent | Relative Binding Affinity | Kinetic Properties |
|---|---|---|---|
| N-methyl-3-piperidyl benzilate | Methyl (-CH3) | Highest | Slower clearance from receptor-rich regions |
| N-ethyl-3-piperidyl benzilate | Ethyl (-C2H5) | Intermediate | Faster clearance than N-methyl analogue |
| N-propyl-3-piperidyl benzilate | Propyl (-C3H7) | Lowest | Faster clearance than N-methyl analogue |
Stereochemical Considerations in Ligand-Receptor Interactions
Stereochemistry plays a pivotal role in the interaction of piperidyl benzilates with their biological targets. The this compound molecule contains at least one chiral center at the 3-position of the piperidine ring, and another at the benzylic carbon of the benzilate moiety. Consequently, the compound can exist as multiple stereoisomers. N-methyl-3-piperidyl benzilate is typically synthesized and studied as a racemic mixture. fda.gov
The differential activity of stereoisomers is a well-established principle in pharmacology, arising from the three-dimensional nature of receptor binding sites. wikipedia.org Although specific studies isolating and characterizing the individual enantiomers of this compound are not extensively detailed in readily available literature, compelling evidence from closely related compounds, such as 3-quinuclidinyl benzilate (BZ), highlights the importance of stereospecificity. For BZ, the (L)-isomer exhibits a significantly higher binding affinity and is substantially more potent in its psychopharmacological effects than the (D)-isomer. nih.gov The difference in potency can be over 100-fold, demonstrating that the receptor interaction is highly dependent on the specific 3D arrangement of the molecule. nih.gov
This pronounced stereospecificity observed in BZ strongly implies that a similar relationship exists for 3-piperidyl benzilates. The muscarinic receptor's binding pocket is chiral, and therefore, one enantiomer will have a more complementary fit, allowing for optimal interaction with the receptor's amino acid residues. The other enantiomer, being a mirror image, will fit less precisely, resulting in weaker binding and lower biological activity. wikipedia.org Therefore, the pharmacological activity of racemic this compound is predominantly attributed to the more active enantiomer.
Comparative SAR Analysis with Quinuclidinyl Benzilate (BZ) and other Tropane Analogues
A comparative analysis of the structure-activity relationships of 3-piperidyl benzilates with the conformationally restricted analogue 3-quinuclidinyl benzilate (BZ) provides significant insights into the structural requirements for high-affinity muscarinic receptor antagonism. BZ is consistently reported to be more potent and to have a longer duration of action than its piperidyl counterparts, such as N-methyl-3-piperidyl benzilate and N-ethyl-3-piperidyl benzilate. iiab.mewikipedia.orgwikipedia.org
The higher potency of BZ is largely attributed to the rigid, bicyclic structure of the quinuclidine (B89598) ring system. nih.gov This rigidity pre-organizes the molecule into a conformation that is optimal for binding to the muscarinic receptor, thereby reducing the entropic penalty associated with binding. In contrast, the piperidine ring is more flexible, and only a fraction of its possible conformations may be suitable for effective receptor interaction.
When comparing a series of heterocyclic amino esters of benzilic acid, 3-quinuclidinyl benzilate emerges as one of the most potent centrally active anticholinergics. nih.gov The correlation between binding affinity and psychoactive potency is strong within a homologous series of glycolate (B3277807) esters, including those with piperidine and quinuclidine rings. nih.gov However, this correlation can be poor when extending to other heterocyclic systems like tropanes, indicating that the specific geometry of the amino alcohol portion is critical. nih.gov The piperidyl benzilates, while potent, represent a step down in activity compared to the conformationally constrained quinuclidinyl analogue, highlighting the importance of a rigid molecular framework for maximizing affinity at the muscarinic receptor.
| Compound | Amino Alcohol Moiety | Key Structural Feature | Relative Potency |
|---|---|---|---|
| 3-Quinuclidinyl benzilate (BZ) | Quinuclidine | Rigid, bicyclic system | Very High |
| N-methyl-3-piperidyl benzilate | N-methylpiperidine | Flexible, monocyclic system | High (but lower than BZ) |
| N-ethyl-3-piperidyl benzilate | N-ethylpiperidine | Flexible, monocyclic system | High (but lower than N-methyl analogue and BZ) |
Metabolism and Biotransformation Pathways in Experimental Models
Hydrolytic Degradation Pathways of Benzilate Esters
Benzilate esters are susceptible to hydrolysis, a chemical reaction in which a water molecule breaks one or more chemical bonds. This process can be catalyzed by acids, bases, or enzymes. In a biological system, the hydrolysis of 3-Piperidyl benzilate would be primarily mediated by esterase enzymes, which are abundant in the liver, plasma, and other tissues.
The hydrolytic degradation of a benzilate ester like this compound would yield two main products: benzilic acid and the corresponding alcohol, in this case, 3-hydroxypiperidine (B146073). This enzymatic cleavage is a common metabolic pathway for many ester-containing drugs and is a critical step in their detoxification and elimination from the body. The general reaction for the hydrolysis of a benzilate ester is depicted below:
General Hydrolysis of a Benzilate Ester
While specific kinetic data for this compound is unavailable, studies on the structurally related compound 3-Quinuclidinyl benzilate (QNB) have shown that it undergoes hydrolysis to produce benzilic acid and 3-quinuclidinol. It is highly probable that this compound follows a similar hydrolytic pathway.
Identification and Characterization of Primary and Secondary Metabolites
Following the initial hydrolysis, the primary metabolites—benzilic acid and 3-hydroxypiperidine—would likely undergo further biotransformation (Phase II metabolism) to form secondary metabolites.
Primary Metabolites:
Benzilic Acid: This carboxylic acid is a primary product of the hydrolysis of the ester linkage in this compound.
3-Hydroxypiperidine: This is the alcohol moiety released upon the cleavage of the ester bond.
Secondary Metabolites:
The primary metabolites are expected to be conjugated with endogenous molecules to increase their water solubility and facilitate their excretion in urine or bile.
Glucuronide Conjugates: Both benzilic acid and 3-hydroxypiperidine possess functional groups (a carboxylic acid and a hydroxyl group, respectively) that are amenable to glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of a glucuronic acid moiety to the metabolite.
Sulfate (B86663) Conjugates: The hydroxyl group of 3-hydroxypiperidine could also be sulfated by sulfotransferase (SULT) enzymes, forming a sulfate conjugate.
Further oxidative metabolism of the piperidine (B6355638) ring of 3-hydroxypiperidine by cytochrome P450 (CYP450) enzymes could also occur, leading to the formation of various hydroxylated or N-oxidized derivatives, which would then also be subject to conjugation.
Based on the metabolism of analogous compounds, a proposed metabolic pathway for this compound is summarized in the table below.
| Metabolite Type | Potential Metabolite | Metabolic Reaction | Enzymes Involved (Putative) |
| Primary | Benzilic Acid | Ester Hydrolysis | Esterases |
| Primary | 3-Hydroxypiperidine | Ester Hydrolysis | Esterases |
| Secondary | Benzilic Acid Glucuronide | Glucuronidation | UGTs |
| Secondary | 3-Hydroxypiperidine Glucuronide | Glucuronidation | UGTs |
| Secondary | 3-Hydroxypiperidine Sulfate | Sulfation | SULTs |
| Secondary | Oxidized 3-Hydroxypiperidine derivatives | Oxidation (e.g., hydroxylation) | CYP450s |
In Vitro and In Vivo Metabolic Fate Investigations in Liver Homogenates and Biological Fluids
Specific in vitro or in vivo studies on the metabolic fate of this compound are not described in the available scientific literature. However, the standard experimental models to investigate the metabolism of such a compound would include:
In Vitro Models:
Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and are a rich source of CYP450 enzymes. Incubating this compound with liver microsomes in the presence of necessary cofactors (like NADPH) would help identify metabolites formed through oxidative pathways.
Liver S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, including esterases, UGTs, and SULTs. It provides a more complete picture of both Phase I and Phase II metabolism.
Hepatocytes: Intact liver cells (either freshly isolated or cultured) are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors in a cellular environment.
In Vivo Models:
Animal Models: Administration of this compound to laboratory animals such as rats or mice, followed by the collection and analysis of biological fluids (urine, feces, and blood/plasma), would allow for the identification of the major metabolites and the determination of the primary routes of excretion.
In a typical in vivo study, the parent compound and its metabolites would be extracted from the biological samples and identified and quantified using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
The table below outlines the expected findings from such experimental models for a compound like this compound, based on general metabolic principles.
| Experimental Model | Expected Metabolic Activity | Information Gained |
| Liver Microsomes | Oxidation of the piperidine ring. | Identification of CYP450-mediated metabolites. |
| Liver S9 Fraction | Ester hydrolysis, oxidation, and conjugation (glucuronidation, sulfation). | A comprehensive profile of Phase I and Phase II metabolites. |
| Hepatocytes | Complete metabolism, including uptake and efflux. | The most physiologically relevant in vitro metabolic profile. |
| Animal Models (in vivo) | Absorption, distribution, metabolism, and excretion (ADME). | Identification of major metabolites in biological fluids, determination of excretion pathways, and pharmacokinetic parameters. |
Advanced Analytical Methodologies in 3 Piperidyl Benzilate Research
Chromatographic and Spectrometric Techniques for Metabolite Identification and Quantification
The biotransformation of 3-Piperidyl benzilate results in various metabolites that require sophisticated analytical methodologies for their identification and quantification. Chromatographic techniques, particularly gas chromatography (GC) and liquid chromatography (LC), coupled with mass spectrometry (MS), are pivotal in this endeavor.
GC-MS has been a valuable tool for the analysis of piperidyl benzilates. The fragmentation patterns observed in mass spectra provide crucial information for structural elucidation. For benzilate esters, a characteristic intense peak at m/e 183 is often observed, which can be used for initial screening. Furthermore, the cleavage of the bond between the piperidine (B6355638) ring and the ester oxygen, followed by selective hydrogen losses, can help in distinguishing between positional isomers of substituted piperidyl benzilates nih.gov.
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful technique for the sensitive quantification of drug metabolites in complex biological matrices technologynetworks.com. High-resolution mass spectrometry (HRMS) coupled with LC offers enhanced accuracy in determining the elemental composition of metabolites, which is crucial for their identification researchgate.net. The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of parent ions, generating specific product ions that can be used for structural confirmation and selective quantification nih.govresearchgate.net. While specific studies detailing the full range of this compound metabolites are not extensively available in the public domain, the general strategies for metabolite identification using LC-MS involve comparing the full-scan mass spectra and fragmentation patterns of potential metabolites with the parent compound.
Positron Emission Tomography (PET) Imaging for Muscarinic Receptor Mapping
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification and mapping of neurotransmitter receptors, including muscarinic acetylcholine (B1216132) receptors (mAChRs). The development of specific radiolabeled ligands derived from this compound has been instrumental in advancing our understanding of the distribution and density of these receptors in the brain.
Development and Validation of Radiolabeled Piperidyl Benzilates as PET Tracers
Several analogs of this compound have been radiolabeled with positron-emitting isotopes, most notably Carbon-11 (¹¹C), to serve as PET tracers for mAChRs. A key example is (+)-N-[¹¹C]methyl-3-piperidyl benzilate (also referred to as ¹¹C3-MPB), which has been synthesized and evaluated as a potent radioligand for PET nih.govnih.gov. The synthesis typically involves the N-[¹¹C]methylation of the precursor, (+)this compound, using [¹¹C]methyl iodide, followed by purification via High-Performance Liquid Chromatography (HPLC) nih.gov. This process yields the tracer with high radiochemical purity and specific activity nih.gov.
The validation of these tracers involves in vitro and in vivo studies. In vitro binding assays are used to determine the affinity (Ki) of the compounds for muscarinic receptors. For instance, the affinity of various N-alkyl substituted 3-piperidyl benzilates has been determined using [³H]QNB in rat brain slices researchgate.net. In vivo validation in animal models, such as monkeys, is crucial to assess the tracer's pharmacokinetic properties, including its ability to cross the blood-brain barrier, its specific binding to the target receptors, and its rate of metabolism researchgate.netnih.gov.
Researchers have also developed other ¹¹C-labeled analogs, such as (+)N-[¹¹C]ethyl-3-piperidyl benzilate ((¹¹C3-EPB) and (+)N-[¹¹C]propyl-3-piperidyl benzilate ((¹¹C3-PPB), to investigate the effect of the N-alkyl chain length on the tracer's kinetic properties and affinity for the receptors researchgate.netnih.gov. These studies have shown that increasing the alkyl chain length can lead to a faster clearance rate from the brain and a lower binding potential, which may be advantageous for certain imaging protocols researchgate.netnih.gov.
| Radiotracer | Precursor | Radiolabeling Method | Radiochemical Yield | Specific Activity |
|---|---|---|---|---|
| (+)N-[¹¹C]methyl-3-piperidyl benzilate (¹¹C3-MPB) | (+)this compound | N-[¹¹C]methylation with [¹¹C]methyl iodide | 60-70% | 500-1000 Ci/mmol |
| (+)N-[¹¹C]ethyl-3-piperidyl benzilate ((¹¹C3-EPB) | N/A | N-[¹¹C]ethylation | N/A | N/A |
| (+)N-[¹¹C]propyl-3-piperidyl benzilate ((¹¹C3-PPB) | N/A | N-[¹¹C]propylation | N/A | N/A |
Autoradiographic Localization of Receptor Binding in Brain Tissues
Autoradiography is a technique that uses radiolabeled ligands to visualize the distribution of receptors in tissue sections. In vitro autoradiographic studies with (+)N-[¹¹C]methyl-3-piperidyl benzilate have been conducted on rat brain tissues to localize muscarinic cholinergic receptors nih.gov. These studies have demonstrated selective binding of the radiotracer in different brain regions, with high concentrations found in the corpus striatum, hippocampus, and cerebral cortex, and low concentrations in the cerebellum nih.gov. This distribution pattern is consistent with the known density of muscarinic receptors in the brain, validating the tracer's specificity.
The technique involves incubating slide-mounted tissue sections with the radiolabeled ligand and then exposing the sections to a film or a sensitive detector to create an image of the receptor distribution. The density of the signal in the resulting autoradiogram corresponds to the density of the receptors in the tissue.
Quantitative Assessment of Receptor Distribution and Density in Experimental Models
PET imaging with radiolabeled this compound derivatives allows for the quantitative assessment of muscarinic receptor distribution and density in living subjects. In studies using conscious monkeys, PET scans with ¹¹C3-MPB, (¹¹C3-EPB), and (¹¹C3-PPB have been performed to map the regional distribution of these receptors in the brain researchgate.netnih.gov.
The data acquired from PET scans can be analyzed using kinetic models, such as the three-compartment model, with metabolite-corrected arterial plasma radioactivity curves serving as the input function researchgate.netnih.gov. This analysis provides quantitative parameters like the binding potential (BP), which is related to the receptor density and affinity of the tracer. Studies have shown that the regional distribution of these tracers in the monkey brain is consistent with the in vitro reported muscarinic receptor density researchgate.netnih.gov. Furthermore, these quantitative PET studies have been used to investigate the effects of factors like aging on muscarinic receptor binding radiologykey.com.
| Brain Region | Relative Binding of (+)N-[¹¹C]methyl-3-piperidyl benzilate |
|---|---|
| Corpus Striatum | High |
| Hippocampus | High |
| Cerebral Cortex | High |
| Cerebellum | Low |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure and conformation of molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy would provide detailed information about its molecular framework.
The ¹H NMR spectrum would reveal the chemical environment of each proton in the molecule, with characteristic chemical shifts for the aromatic protons of the benzilate group and the aliphatic protons of the piperidyl ring. The coupling patterns between adjacent protons would help to establish the connectivity of the atoms.
¹³C NMR spectroscopy would provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of different functional groups.
More advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for a complete and unambiguous assignment of all proton and carbon signals, confirming the structural integrity of the molecule.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Studies for Ligand-Receptor Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For 3-Piperidyl benzilate and its analogs, docking studies have been instrumental in elucidating their interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G protein-coupled receptors that mediate cholinergic neurotransmission. nih.govmdpi.com
These studies model the binding of benzilate esters within the orthosteric binding pocket of different mAChR subtypes (M1-M5). nih.gov The amino acids constituting this binding pocket are highly conserved across all five subtypes. mdpi.com Research on related compounds, such as N-methyl-4-piperidyl benzilates and N-methyl-3-piperidyl benzilates, has provided a model for the receptor-ligand complex. nih.govnih.gov These models help explain the observed binding affinities and subtype selectivities. nih.gov
Key interactions typically observed in these docking simulations include:
Hydrogen Bonding: The hydroxyl group of the benzilate moiety often forms a crucial hydrogen bond with an asparagine residue in transmembrane helix 6 of the receptor.
Ionic Interaction: The protonated nitrogen atom in the piperidine (B6355638) ring forms a salt bridge with a conserved aspartate residue in transmembrane helix 3. This interaction is critical for anchoring the ligand in the binding pocket.
Hydrophobic and Aromatic Interactions: The two phenyl rings of the benzilate group engage in π-π stacking and hydrophobic interactions with aromatic residues (tyrosine, tryptophan, phenylalanine) that line the binding pocket, contributing significantly to the binding affinity. mdpi.com
A study on enantiomeric N-methyl-4-piperidyl benzilates found that the (S)-configuration and the presence of hydrophilic aromatic substituents on the benzilate rings tend to enhance muscarinic affinity. nih.gov Molecular docking successfully explained these findings, demonstrating how subtle changes in stereochemistry and substitution patterns affect the ligand's fit and interactions within the receptor. nih.gov
| Interaction Type | Ligand Moiety | Potential Receptor Residues (in mAChRs) | Significance |
|---|---|---|---|
| Ionic Interaction | Protonated Piperidine Nitrogen | Aspartate (Asp) in Transmembrane Helix 3 | Anchors the ligand in the binding site. |
| Hydrogen Bonding | Benzilate Hydroxyl Group | Asparagine (Asn) in Transmembrane Helix 6 | Critical for high-affinity binding. |
| π-π Stacking / Aromatic | Benzilate Phenyl Rings | Tyrosine (Tyr), Tryptophan (Trp), Phenylalanine (Phe) | Contributes to binding affinity and stability. |
| Hydrophobic Interactions | Piperidine and Benzilate Rings | Various nonpolar residues lining the pocket | Enhances overall binding affinity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity using statistical models. civilica.commdpi.com For anticholinergic agents like this compound, QSAR studies aim to develop predictive models that can estimate the binding affinity or functional activity of new analogs before they are synthesized. civilica.commdpi.com
These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a mathematical relationship between these descriptors and the observed biological activity. nih.gov
Key molecular descriptors relevant for benzilate esters in QSAR studies include:
Steric Descriptors: Such as molecular volume, surface area, and specific atomic radii, which describe the size and shape of the molecule. The conformation of the piperidine ring and the orientation of the benzilate group are critical. nih.gov
Electronic Descriptors: Including partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO). These relate to the molecule's ability to participate in electrostatic and hydrogen bonding interactions.
Hydrophobic Descriptors: Commonly represented by the partition coefficient (logP), which quantifies the lipophilicity of the compound. Lipophilicity is crucial for membrane permeability and interaction with hydrophobic pockets in the receptor.
Topological Descriptors: These are numerical values derived from the 2D graph representation of the molecule, describing aspects like branching and connectivity.
Studies on a series of glycolate (B3277807) esters, which include the benzilate structure, have demonstrated a linear relationship between their binding inhibition constants at the muscarinic receptor and their behavioral effects. nih.gov This correlation forms the basis of a QSAR model, indicating that receptor binding affinity is a strong predictor of in vivo potency for this class of compounds. nih.gov Such models can be used to virtually screen large libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. nih.gov
| Descriptor Class | Examples | Relevance to this compound Activity |
|---|---|---|
| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Influences the fit of the ligand into the receptor's binding pocket. |
| Electronic | Partial Charges, Dipole Moment, HOMO/LUMO Energies | Governs ionic, hydrogen bonding, and electrostatic interactions. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane transport and interaction with nonpolar receptor regions. |
| Topological | Connectivity Indices, Shape Indices | Quantifies molecular shape, size, and degree of branching. |
In Silico Prediction of Biotransformation Routes
The metabolic fate of a xenobiotic like this compound is primarily governed by phase I and phase II biotransformation reactions, often mediated by the Cytochrome P450 (CYP450) enzyme system in the liver. nih.govmdpi.com In silico prediction tools are widely used to forecast the likely metabolites of a compound, providing valuable information on its potential clearance pathways and the formation of active or toxic byproducts. nih.govresearchgate.net
Several computational tools, such as BioTransformer, SMARTCyp, and SyGMa, use rule-based systems and machine learning models to predict the sites of metabolism (SOM) on a molecule. nih.govnih.govnih.gov These tools analyze the chemical structure of this compound to identify atoms or functional groups susceptible to enzymatic attack.
For this compound, the predicted primary biotransformation routes would likely include:
Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to one of the phenyl rings of the benzilate moiety. This is a common metabolic pathway for aromatic compounds catalyzed by CYP enzymes like CYP3A4 and CYP2D6. nih.gov
N-dealkylation: If the piperidine nitrogen is substituted (e.g., N-methyl-3-piperidyl benzilate), cleavage of the alkyl group is a probable metabolic step.
Hydroxylation of the Piperidine Ring: Oxidation at one of the carbon atoms on the piperidine ring.
Ester Hydrolysis: Cleavage of the ester bond to yield benzilic acid and 3-hydroxypiperidine (B146073). While this is a plausible metabolic reaction, the bulky nature of the benzilate group may sterically hinder access by esterase enzymes.
These in silico systems rank the likelihood of modification at different sites based on factors like atom accessibility and the chemical reactivity of the site. nih.gov Predicting these routes helps in identifying potential metabolites that should be targeted for detection in experimental metabolism studies. researchgate.net
| Predicted Reaction Type | Site on this compound | Enzyme Family | Potential Product |
|---|---|---|---|
| Aromatic Hydroxylation | Phenyl rings | Cytochrome P450 (e.g., CYP3A4, CYP2D6) | Hydroxyphenyl-piperidyl benzilate |
| Aliphatic Hydroxylation | Piperidine ring | Cytochrome P450 | Hydroxy-piperidyl benzilate |
| Ester Hydrolysis | Ester linkage | Esterases | Benzilic acid and 3-Hydroxypiperidine |
Conformational Analysis through Molecular Mechanics and Dynamics Simulations
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its conformational preferences is crucial for explaining its biological activity. Molecular mechanics and molecular dynamics (MD) simulations are the primary computational methods used for this purpose. sciencepg.com
Molecular mechanics employs classical physics principles to calculate the potential energy of a molecule as a function of its geometry, allowing for rapid energy minimization to find stable conformations.
Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the atomic motions of the molecule over time. sciencepg.com By solving Newton's equations of motion for the system, MD can explore the conformational landscape of this compound in a simulated environment, such as in water or bound to its receptor. mdpi.comnih.gov
Key insights from these simulations include:
Preferred Conformations: Identifying the lowest-energy (most stable) conformations of the molecule in different environments. This includes determining the preferred orientation of the benzilate group relative to the piperidine ring.
Flexibility and Dynamics: Quantifying the flexibility of different parts of the molecule. For instance, MD simulations can show the rotational freedom of the phenyl rings and the puckering of the piperidine ring.
Ligand-Receptor Complex Stability: When this compound is simulated within the binding site of a muscarinic receptor, MD can assess the stability of the binding pose predicted by docking. mdpi.com It can reveal how the ligand and receptor adapt to each other and the persistence of key interactions (like hydrogen bonds) over time.
Solvation Effects: Understanding how interactions with water molecules influence the conformation of the ligand before it binds to the receptor. nih.gov
These simulations are computationally intensive but offer an unparalleled atomic-level view of the molecule's behavior, which is essential for a rational approach to drug design. mdpi.com
Emerging Research Perspectives and Future Directions
Development of Novel Piperidyl Benzilate Scaffolds as Pharmacological Research Tools
The piperidyl benzilate scaffold has proven to be a versatile template for the development of new pharmacological tools to probe the muscarinic acetylcholine (B1216132) receptor (mAChR) system. Researchers have synthesized and evaluated a variety of derivatives to identify potent and selective ligands for in vivo imaging and functional studies.
A significant area of research has been the synthesis of novel piperidyl and pyrrolidyl benzilate derivatives. In one extensive study, a series of 31 compounds based on these scaffolds were prepared. nih.gov These compounds were synthesized from methyl benzilate and various piperidinol or pyrrolidinol precursors, with a range of amine substituents including alkyl and aralkyl groups. nih.gov The in vitro binding affinities (Ki values) of these compounds for muscarinic receptors were determined, showing a wide range from highly potent (0.05 nM) to weakly interacting (>100 nM). nih.gov
From this series, two compounds, (R)-N-(2-Fluoroethyl)-3-piperidyl benzilate (3-FEPB) and N-(2-fluoroethyl)-4-piperidyl benzilate (4-FEPB), were selected for radiolabeling with fluorine-18, a positron-emitting isotope suitable for Positron Emission Tomography (PET) imaging. nih.govacs.org PET is a powerful in vivo imaging technique that utilizes radiotracers to visualize and measure metabolic processes and receptor distribution in the body. wikipedia.org The successful radiosynthesis of 3-[¹⁸F]FEPB and 4-[¹⁸F]FEPB allowed for in vivo evaluation in animal models. nih.govacs.org
The in vivo studies revealed important differences between the two radiolabeled ligands. While 3-[¹⁸F]FEPB showed moderate retention in the mouse brain, this uptake was not mediated by muscarinic cholinergic receptors, as it could not be blocked by the known muscarinic antagonist scopolamine. nih.govacs.org In contrast, 4-[¹⁸F]FEPB exhibited high, receptor-mediated retention in the brain with significant clearance after one hour. nih.govacs.org These findings suggest that 4-[¹⁸F]FEPB holds promise as an in vivo probe for measuring endogenous acetylcholine levels and studying the distribution and function of muscarinic receptors in the living brain. nih.gov
The development of such novel radioligands based on the piperidyl benzilate scaffold is crucial for advancing our understanding of the cholinergic system in both healthy and diseased states. These tools enable non-invasive investigation of receptor density and occupancy, which can be valuable for diagnosing and monitoring neurological disorders and for developing new therapeutic agents.
Academic Considerations in Dual-Use Research of Anticholinergic Agents
Anticholinergic compounds, including 3-piperidyl benzilate and its more potent analogs, present a significant ethical challenge due to their dual-use potential. While they are valuable research tools and have legitimate therapeutic applications, their ability to cause incapacitating effects means they could also be misused. nih.govnih.gov This duality necessitates careful consideration by academic researchers and institutions.
The term "dual-use research of concern" refers to life sciences research that, based on current understanding, can be reasonably anticipated to provide knowledge, information, products, or technologies that could be directly misapplied to pose a significant threat to public health and safety, agriculture, plants, animals, the environment, or national security. The primary concern with potent centrally acting anticholinergics is their potential for weaponization as incapacitating agents.
Academic researchers have a responsibility to be aware of the potential for misuse of their work and to take steps to minimize these risks. regenstrief.org This includes considering the potential implications of their research findings and the responsible communication of those findings. The challenge lies in balancing the benefits of open scientific exchange with the need to prevent the malicious application of scientific knowledge. regenstrief.org
Several key academic considerations in the context of dual-use anticholinergic research include:
Awareness and Education: There is a need for greater awareness and education within the scientific community about the dual-use dilemma. regenstrief.orgnews-medical.net Many scientists may not be fully aware of the potential security implications of their research.
Risk Assessment: Researchers and institutions should conduct thorough risk assessments for proposed research that involves potent anticholinergic compounds. This involves evaluating the potential for misuse and developing mitigation strategies.
Peer Review and Publication: The peer review process and decisions regarding publication of dual-use research are critical. There is an ongoing debate about the extent to which the publication of sensitive information should be redacted or restricted to prevent misuse, while still allowing for scientific progress and public benefit.
Institutional Oversight: Research institutions play a crucial role in the governance of dual-use research. This includes establishing clear policies and procedures for the review and oversight of research that may have dual-use potential.
The cumulative effect of multiple medications with anticholinergic properties, known as the anticholinergic burden, is a significant concern in clinical practice, particularly in older adults. nih.gov Research into the adverse effects of this burden is essential for patient safety. However, the knowledge gained from such research could potentially be exploited to enhance the incapacitating effects of anticholinergic agents. This highlights the complex ethical landscape that researchers in this field must navigate.
Methodological Advancements in Ligand Design and Evaluation for Cholinergic System Probes
The design and evaluation of novel ligands for the cholinergic system have been significantly advanced by a confluence of structural biology, computational chemistry, and innovative pharmacological screening methods. These advancements are paving the way for the development of more selective and effective probes to study the intricacies of cholinergic neurotransmission.
Structure-Based Drug Design: A major breakthrough in the rational design of muscarinic receptor ligands was the determination of the three-dimensional structures of several muscarinic receptor subtypes. nih.govmdpi.com These high-resolution structures provide a detailed view of the orthosteric binding site, where acetylcholine and classical antagonists bind, as well as less conserved allosteric sites on the receptor surface. nih.govmdpi.com This structural information is invaluable for structure-based drug discovery, allowing for the computational docking of virtual compound libraries and the rational design of novel ligands with improved affinity and selectivity. researchgate.netbeilstein-journals.org
Computational Modeling and Simulation: Computational methods are playing an increasingly important role in understanding the dynamic nature of ligand-receptor interactions. nih.govmdpi.com Molecular dynamics simulations can provide insights into the conformational changes that occur upon ligand binding and can help to predict the binding affinity and kinetics of novel compounds. mdpi.com These in silico approaches can significantly reduce the time and cost associated with the early stages of drug discovery by prioritizing compounds for synthesis and experimental testing. beilstein-journals.org
Allosteric Modulation and Bitopic Ligands: A key advancement has been the focus on targeting allosteric sites on muscarinic receptors. mdpi.com Allosteric modulators bind to a site distinct from the orthosteric site and can either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the effect of the endogenous ligand, acetylcholine. mdpi.com Because allosteric sites are generally less conserved across receptor subtypes than the orthosteric site, targeting them offers a promising strategy for achieving subtype selectivity. mdpi.com
Building on this concept, researchers are now designing "bitopic" or "dualsteric" ligands that simultaneously interact with both the orthosteric and an allosteric site. nih.gov This approach can lead to ligands with unique pharmacological profiles, including enhanced subtype selectivity and functional selectivity (the ability of a ligand to preferentially activate certain signaling pathways over others).
Advanced Evaluation Techniques: The evaluation of novel cholinergic probes has also seen significant methodological advancements. High-throughput screening assays allow for the rapid testing of large compound libraries to identify initial hits. Furthermore, the development of sophisticated in vivo imaging techniques, such as PET, enables the non-invasive evaluation of new radiolabeled ligands in the living brain, providing crucial information about their pharmacokinetic and pharmacodynamic properties. nih.govacs.org
These methodological advancements are not only accelerating the discovery of new research tools but also hold promise for the development of novel therapeutics for a range of disorders in which the cholinergic system is implicated, including Alzheimer's disease, schizophrenia, and Parkinson's disease. mdpi.com
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for characterizing the structural features of 3-piperidyl benzilate (QNB)?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to identify proton environments and carbon hybridization. For QNB, splitting patterns in NMR (e.g., 7.41–7.43 ppm for aromatic protons) and NMR (e.g., ~178 ppm for carboxylate carbons) help distinguish resonance/non-resonance forms of the carboxylate group .
- Fourier-Transform Infrared (FT-IR) : Analyze O–H (~3500 cm), N–H (~3300 cm), and C=O (~1700 cm) stretching vibrations to confirm protonation states and hydrogen bonding .
- X-ray Diffraction (XRD) : Resolve crystal structures to determine bond lengths (e.g., C–O distances of 1.242–1.262 Å in carboxylate groups) and hydrogen-bonding networks (e.g., N–H···O interactions at 2.8–2.9 Å) .
Q. How can researchers synthesize and purify this compound derivatives for structural studies?
- Methodological Answer :
- Synthesis : React benzilic acid with 3-piperidinol under esterification conditions (e.g., acid catalysis or carbodiimide coupling). Monitor reaction progress via thin-layer chromatography (TLC).
- Purification : Use recrystallization from ethanol or acetonitrile to obtain single crystals for XRD. For ionic derivatives (e.g., guanidinium salts), employ ion-exchange chromatography .
- Validation : Confirm purity via melting point analysis and HPLC with UV detection (λ = 257 nm for π–π* transitions) .
Q. What experimental controls are critical when studying QNB’s fluorescence properties for optoelectronic applications?
- Methodological Answer :
- Photoluminescence Controls : Measure emission spectra (e.g., 442 nm for blue emission, 547 nm for green) under inert atmospheres to avoid quenching by oxygen.
- Reference Standards : Compare with known fluorophores (e.g., anthracene) to calibrate quantum yield calculations.
- Environmental Factors : Control temperature and solvent polarity to assess effects on Stokes shift and CIE chromaticity coordinates (e.g., x = 0.2779, y = 0.3630 for blue-emitting crystals) .
Advanced Research Questions
Q. How do hydrogen-bonding networks in QNB derivatives influence their supramolecular assembly and optical properties?
- Methodological Answer :
- Crystal Engineering : Compare ionic (e.g., guanidinium-QNB) and non-ionic (e.g., benzylammonium-QNB) derivatives. Ionic derivatives exhibit 3D hydrogen-bonded networks (N–H···O and O–H···O interactions) that stabilize resonance carboxylate forms (C–O bond lengths: 1.242–1.246 Å), enhancing fluorescence quantum yields .
- Spectral Correlations : Use XRD-derived torsion angles (e.g., 120.46° for phenyl ring tilting) to explain bathochromic shifts in UV-Vis spectra. Non-resonant carboxylates (C–O: 1.262 Å) in benzylammonium salts reduce conjugation, leading to shorter emission wavelengths .
Q. What strategies resolve contradictions in NMR data when QNB exhibits dynamic proton exchange or tautomerism?
- Methodological Answer :
- Variable-Temperature NMR : Conduct experiments at low temperatures (e.g., –40°C) to slow proton exchange in guanidinium-QNB, resolving split peaks in NMR (e.g., 4.952 ppm for benzyl protons) .
- Isotopic Labeling : Synthesize -labeled QNB derivatives to track nitrogen environments in -HSQC spectra, distinguishing tautomeric forms .
Q. How can researchers optimize QNB’s binding kinetics to muscarinic acetylcholine receptors (mAChRs) in vitro?
- Methodological Answer :
- Radioligand Displacement Assays : Use -QNB (100 pM) in competition experiments with unlabeled ligands (e.g., atropine). Monitor equilibrium binding with scintillation counting (MicroBeta 1450) and calculate using EBDA software .
- Kinetic Modeling : Apply a two-site binding model if biphasic dissociation curves are observed, suggesting high- and low-affinity receptor states. Validate with enantiopure (R)-(-)-QNB (sc-264196) to assess stereospecificity .
Q. What computational methods align with experimental data to predict QNB’s electronic structure and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-311G++(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and correlate with UV-Vis absorption maxima (λ = 257 nm) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict NMR chemical shifts within ±0.3 ppm of experimental values .
Guidance for Rigorous Research Design
- Experimental Replication : Follow protocols from primary literature (e.g., CCDC 2144713/2144722 for XRD data) and document reagent lot numbers/apparatus settings to ensure reproducibility .
- Ethical Compliance : For biochemical studies, adhere to institutional guidelines for handling hazardous reagents (e.g., QNB’s Schedule 1A01 classification) .
- Data Interpretation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and avoid biases in spectral analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
